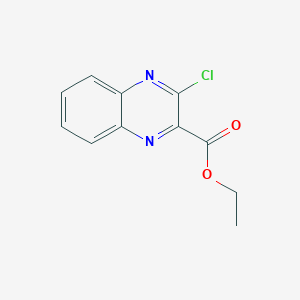

Ethyl 3-Chloroquinoxaline-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-chloroquinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)9-10(12)14-8-6-4-3-5-7(8)13-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTZHKWLTOJGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00484240 | |

| Record name | Ethyl 3-Chloroquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49679-45-0 | |

| Record name | Ethyl 3-Chloroquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-chloroquinoxaline-2-carboxylate from Diethyl Ketomalonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-chloroquinoxaline-2-carboxylate is a pivotal scaffold in medicinal chemistry, serving as a versatile precursor for a multitude of pharmacologically active compounds. This guide provides a comprehensive, in-depth technical overview of its synthesis, commencing from the readily available starting materials, o-phenylenediamine and diethyl ketomalonate. The synthesis is delineated as a two-step process: an initial acid-catalyzed condensation to form the intermediate, ethyl 3-hydroxyquinoxaline-2-carboxylate, followed by a dehydroxy-chlorination reaction using phosphorus oxychloride (POCl₃). This document is structured to provide not only a step-by-step experimental protocol but also a thorough understanding of the underlying reaction mechanisms, safety considerations, and analytical verification methods, thereby equipping researchers with the necessary knowledge for a safe and efficient synthesis.

Introduction: The Significance of the Quinoxaline Moiety

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery. Their unique structural features allow them to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This compound, in particular, is a highly valuable intermediate due to the reactivity of the chloro substituent, which can be readily displaced by various nucleophiles to generate a diverse library of novel quinoxaline analogues for drug development pipelines.

The Synthetic Pathway: A Two-Step Approach

The synthesis of this compound from diethyl ketomalonate is a well-established and efficient two-step process. The overall transformation is depicted below:

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of Ethyl 3-hydroxyquinoxaline-2-carboxylate

The initial step involves the condensation of o-phenylenediamine with diethyl ketomalonate. This reaction is typically acid-catalyzed and proceeds via a nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of diethyl ketomalonate, followed by cyclization and dehydration to yield the quinoxaline ring system.

Reaction Mechanism:

Ethyl 3-chloroquinoxaline-2-carboxylate CAS number 49679-45-0

An In-depth Technical Guide to Ethyl 3-chloroquinoxaline-2-carboxylate (CAS: 49679-45-0)

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. We will delve into its synthesis, reactivity, and critical applications as a pivotal intermediate in medicinal chemistry and materials science.

Introduction: The Quinoxaline Scaffold and the Utility of a Key Building Block

The quinoxaline ring system, a fusion of a benzene ring and a pyrazine ring, is classified as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibition properties.[1][2][3][4] The versatility of the quinoxaline core allows for structural modifications that can fine-tune its pharmacological profile, making it a cornerstone for the development of novel therapeutics.[4][5]

This compound (CAS No. 49679-45-0) has emerged as a particularly valuable and versatile building block for accessing diverse libraries of functionalized quinoxalines.[6] Its structure incorporates two key features: an ester group at the C2 position and a reactive chlorine atom at the C3 position. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a direct and efficient handle for introducing a wide array of functional groups and building molecular complexity.[6][7]

Physicochemical and Spectroscopic Profile

A clear understanding of a compound's physical and chemical properties is fundamental to its application in synthesis.

| Property | Value | Source |

| CAS Number | 49679-45-0 | [8] |

| Molecular Formula | C₁₁H₉ClN₂O₂ | [8] |

| Molecular Weight | 236.65 g/mol | [8] |

| IUPAC Name | This compound | [8] |

| Monoisotopic Mass | 236.0353 Da | [8] |

| Appearance | Typically a solid (e.g., off-white to yellow powder) | General Supplier Information |

| Topological Polar Surface Area | 52.1 Ų | [8] |

Spectroscopic Data: Detailed spectroscopic data including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are essential for structure confirmation and purity assessment. While raw spectra are best obtained from the supplier or through direct analysis, characteristic data can be found in specialized databases.[9]

Synthesis of the Quinoxaline Core

The most prevalent and robust method for constructing the quinoxaline core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] For this compound, a common synthetic strategy involves a two-step process: initial formation of the corresponding quinoxalin-3-one, followed by chlorination.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a typical laboratory-scale synthesis.

Step 1: Synthesis of Ethyl 3-hydroxyquinoxaline-2-carboxylate

-

To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.0 eq) and ethanol (EtOH) to create a slurry.

-

Add diethyl 2-oxomalonate (1.05 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield Ethyl 3-hydroxyquinoxaline-2-carboxylate.

Step 2: Synthesis of this compound

-

Caution: This step should be performed in a well-ventilated fume hood as it uses phosphorus oxychloride (POCl₃), which is corrosive and reacts violently with water.

-

In a round-bottom flask, suspend Ethyl 3-hydroxyquinoxaline-2-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).

-

Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added.

-

Heat the mixture to reflux (approx. 105 °C) and maintain for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Carefully cool the reaction mixture to room temperature.

-

Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford pure this compound.

Chemical Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound lies in its reactivity towards nucleophiles at the C3 position. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, combined with the resonance effect of the C2-ester group, renders the C3 carbon atom highly electron-deficient.[6] This electronic property makes it exceptionally susceptible to attack by a wide range of nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism, leading to the facile displacement of the chloride ion.[6][7]

Caption: SNAr mechanism and scope on the quinoxaline core.

This reactivity allows for the systematic introduction of diverse functionalities:

-

N-Nucleophiles: Primary and secondary amines react readily to form 3-aminoquinoxaline derivatives.[10]

-

S-Nucleophiles: Thiols and thiophenols yield 3-thioether-substituted quinoxalines.[6][10]

-

O-Nucleophiles: Alcohols and phenols can be used to synthesize 3-alkoxy or 3-aryloxy quinoxalines, often requiring a strong base (e.g., NaH) to generate the corresponding alkoxide/phenoxide.[6]

Applications in Drug Discovery and Library Synthesis

The straightforward and high-yielding nature of the SNAr reaction on this compound makes it an ideal substrate for parallel synthesis and the generation of compound libraries. By reacting the common core with a diverse set of amines, thiols, and alcohols, researchers can rapidly produce hundreds or thousands of distinct analogues for high-throughput screening.

Caption: Diversification of the quinoxaline core for drug discovery.

This strategy has been successfully employed to explore structure-activity relationships (SAR) for various biological targets. For instance, quinoxaline derivatives synthesized via this route have shown promise as antitubercular agents (often as the corresponding 1,4-dioxides), kinase inhibitors for oncology, and antimicrobial compounds.[7][11][12]

Detailed Experimental Protocol: Representative SNAr Reaction with an Amine

This protocol describes the reaction with a generic primary amine and serves as a template for library synthesis.

-

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., benzylamine) (1.1 - 1.5 eq)

-

A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) (1.5 - 2.0 eq)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

-

Magnetic stirrer and heating mantle/oil bath

-

Standard glassware for inert atmosphere reactions (optional, but recommended)

-

-

Procedure:

-

In a dry round-bottom flask, dissolve this compound in the chosen solvent.

-

Add the primary amine, followed by the base (DIPEA). The base acts as a scavenger for the HCl generated during the reaction.

-

Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature depends on the nucleophilicity of the amine and the solvent used.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-12 hours).

-

Cool the reaction to room temperature and dilute with a water-immiscible organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water, dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure Ethyl 3-(substituted-amino)quinoxaline-2-carboxylate.

-

Characterize the final product by NMR and Mass Spectrometry to confirm its structure and purity.

-

Conclusion

This compound is a high-value, strategically important intermediate in modern organic and medicinal chemistry. Its straightforward synthesis and, most critically, the predictable and efficient reactivity of its C3-chloro substituent, make it an indispensable tool for the rapid elaboration of the privileged quinoxaline scaffold. For researchers in drug discovery, this compound provides a reliable and versatile entry point for generating diverse molecular libraries, accelerating the identification and optimization of novel therapeutic agents.

References

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).

- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Molecules.

- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.).

- Synthesis and biological activity of quinoxaline deriv

- Protocol for Nucleophilic Aromatic Substitution on 3-Chloroquinoxaline-2-carbonitrile. (2025). BenchChem.

- Biological activity of quinoxaline derivatives. (2025).

- Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. (2005). PubMed.

- 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. (2018). Arabian Journal of Chemistry.

- Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation. (2006).

- Synthesis of New Quinoxaline-2-carboxylate 1,4-Dioxide Derivatives as Anti-Mycobacterium tuberculosis Agents. (2005). Journal of Medicinal Chemistry.

-

This compound. (n.d.). PubChem. [Link]

- Application Notes and Protocols for Nucleophilic Substitution Reactions on the Quoxaline Ring. (2025). BenchChem.

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C11H9ClN2O2 | CID 12283436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(49679-45-0) 1H NMR [m.chemicalbook.com]

- 10. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 11. Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl 3-chloroquinoxaline-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-chloroquinoxaline-2-carboxylate is a pivotal heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged scaffold found in numerous biologically active molecules. The presence of a reactive chlorine atom at the 3-position and an ethyl ester at the 2-position makes this compound a versatile building block for the synthesis of a diverse array of functionalized quinoxaline derivatives. These derivatives have shown promise as potent kinase inhibitors, anticancer agents, and possess a wide spectrum of other pharmacological activities.[1][2][3][4][5] This guide provides a comprehensive overview of the synthesis, molecular structure, and strategic applications of this compound, offering valuable insights for researchers engaged in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic data of this compound is fundamental for its effective utilization in research and synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₂O₂ | PubChem[6][7] |

| Molecular Weight | 236.65 g/mol | PubChem[6][7] |

| CAS Number | 49679-45-0 | PubChem[6][7] |

| Appearance | White to off-white solid | Manchester Organics[8] |

| Melting Point | Not explicitly available, research required | |

| Solubility | Soluble in most organic solvents | General knowledge |

| XLogP3 | 2.7 | PubChem[6][7] |

| Topological Polar Surface Area | 52.1 Ų | PubChem[6][7] |

Spectroscopic Characterization

The structural integrity of this compound is unequivocally confirmed through various spectroscopic techniques. Representative data is summarized below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the ethyl group and the aromatic protons of the quinoxaline ring. The ethyl group typically displays a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (-CH₂-). The four protons on the benzene ring of the quinoxaline scaffold will appear in the aromatic region, with their splitting patterns and chemical shifts dependent on their electronic environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the quinoxaline ring, and the carbons of the ethyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group, C=N stretching of the pyrazine ring, C-Cl stretching, and C-H stretching of the aromatic and aliphatic groups.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (236.65 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a two-step process, starting from readily available precursors. The overall synthetic strategy involves the formation of a quinoxalinone intermediate followed by a chlorination reaction.

Step 1: Synthesis of Ethyl 3-hydroxyquinoxaline-2-carboxylate

The first step involves the condensation reaction between o-phenylenediamine and diethyl 2,3-dioxosuccinate. This reaction is a classic method for the formation of the quinoxaline ring system.

Mechanism: The reaction proceeds through a nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl groups of diethyl 2,3-dioxosuccinate, followed by cyclization and dehydration to yield the stable aromatic quinoxalinone ring.

Caption: Synthetic pathway for Ethyl 3-hydroxyquinoxaline-2-carboxylate.

Step 2: Chlorination of Ethyl 3-hydroxyquinoxaline-2-carboxylate

The hydroxyl group of the quinoxalinone intermediate is then converted to a chloro group using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[9][10][11]

Mechanism: The reaction with POCl₃ involves the formation of a phosphate ester intermediate, which is a good leaving group. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired this compound.[9] The use of a mixture of POCl₃ and PCl₅ can also be employed for robust chlorination.[10]

Caption: Chlorination of the quinoxalinone intermediate.

Experimental Protocols

Synthesis of Ethyl 3-hydroxyquinoxaline-2-carboxylate

Materials:

-

o-Phenylenediamine

-

Diethyl 2,3-dioxosuccinate

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

Dissolve o-phenylenediamine in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

To this solution, add diethyl 2,3-dioxosuccinate dropwise with continuous stirring.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, Ethyl 3-hydroxyquinoxaline-2-carboxylate, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis of this compound

Materials:

-

Ethyl 3-hydroxyquinoxaline-2-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Ice-cold water

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend Ethyl 3-hydroxyquinoxaline-2-carboxylate in an excess of phosphorus oxychloride (POCl₃).[9]

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[9]

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Applications in Medicinal Chemistry and Drug Discovery

The strategic placement of the reactive chlorine atom makes this compound a highly valuable intermediate for the synthesis of diverse libraries of quinoxaline-based compounds with potential therapeutic applications. The chloro group can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of substituents at the 3-position.

Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors.[8] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Quinoxaline derivatives have emerged as a promising class of kinase inhibitors.

For instance, this compound can serve as a starting material for the synthesis of novel Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors.[6] ASK1 is implicated in various stress-induced signaling pathways that can lead to inflammation and apoptosis. By reacting this compound with different amines or other nucleophiles, a variety of derivatives can be generated and screened for their inhibitory activity against ASK1.

Caption: Derivatization for kinase inhibitor development.

Synthesis of Anticancer Agents

The quinoxaline scaffold is a common feature in many anticancer agents.[1][2][3][4][5] this compound provides a convenient entry point for the synthesis of novel quinoxaline-based compounds with antiproliferative activity. For example, it can be utilized in Sonogashira coupling reactions with various terminal alkynes to generate 3-alkynylquinoxaline derivatives, which have shown significant antiproliferative activity against various cancer cell lines.

Synthesis of Pyrazolo[1,5-a]quinoxalines

The reaction of this compound with hydrazine can lead to the formation of pyrazolo[1,5-a]quinoxaline derivatives. These fused heterocyclic systems are also of interest in medicinal chemistry due to their potential biological activities.

Conclusion

This compound is a cornerstone synthetic intermediate that provides a versatile platform for the development of novel heterocyclic compounds with significant therapeutic potential. Its straightforward synthesis and the reactivity of its chloro substituent allow for extensive structural modifications, making it an invaluable tool for medicinal chemists and drug discovery professionals. The continued exploration of the synthetic utility of this compound is expected to lead to the discovery of new and improved therapeutic agents for a wide range of diseases.

References

- Patrice, S., et al. (2014). Synthesis of new ferrocenyl pyrrolo[1,2-a] quinoxaline derivatives.

- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2018). Molecules, 23(11), 2799.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2016). Molecules, 21(6), 730.

- Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. (2023). Archiv der Pharmazie, 356(5), e2200547.

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

- Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024). European Journal of Medicinal Chemistry, 270, 116360.

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7623.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Journal of Advanced Scientific Research. (2018). NOVEL CHALCONE DERIVATIVES OF 3-HYDROXYQUINOXALINE-2-CARBOXALDEHYDE: SYNTHESIS, CHARACTERIZATION AND COMPARATIVE BIOLOGICAL SCREENING. Journal of Advanced Scientific Research, 9(2), 24-29.

- European Patent Office. (1986).

- Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(10b), 1837-1843.

- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382.

- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (2011). Journal of Medicinal Chemistry, 54(1), 214-229.

-

ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]

Sources

- 1. [PDF] Insights into the crystal structure of two newly synthesized quinoxalines derivatives as potent inhibitor for c-Jun N-terminal kinases | Semantic Scholar [semanticscholar.org]

- 2. Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β | Tropical Journal of Pharmaceutical Research [ajol.info]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C11H9ClN2O2 | CID 12283436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. manchesterorganics.com [manchesterorganics.com]

- 9. benchchem.com [benchchem.com]

- 10. indianchemicalsociety.com [indianchemicalsociety.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 3-chloroquinoxaline-2-carboxylate: A Keystone Intermediate in Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among these, the quinoxaline scaffold has emerged as a "privileged" structure, demonstrating a remarkable breadth of pharmacological activities. This guide provides a comprehensive technical overview of Ethyl 3-chloroquinoxaline-2-carboxylate , a pivotal synthetic intermediate. We will delve into its fundamental chemical identity, robust synthetic protocols, and its versatile applications as a building block for a new generation of therapeutic agents. This document is intended to serve as a practical resource, blending established chemical principles with actionable insights for researchers at the forefront of pharmaceutical development.

Part 1: Core Chemical Identity

IUPAC Name and Structural Representation

The formal IUPAC name for the compound is This compound [1]. Its chemical structure is characterized by a bicyclic quinoxaline core, with a chlorine atom at the 3-position and an ethyl carboxylate group at the 2-position.

Caption: Chemical structure of this compound.

Synonyms and Identifiers

In scientific literature and chemical databases, this compound is referenced by several synonyms. Recognizing these is crucial for comprehensive literature searches.

| Synonym | Source |

| 3-Chloroquinoxaline-2-carboxylic acid ethyl ester | PubChem[1] |

| 2-Quinoxalinecarboxylic acid, 3-chloro-, ethyl ester | PubChem[1] |

| Ethyl 3-chloro-2-quinoxalinecarboxylate | |

| 2-Chloro-3-(ethoxycarbonyl)quinoxaline |

Table 1: Common Synonyms and Identifiers

| Identifier | Value | Source |

| CAS Number | 49679-45-0 | PubChem[1] |

| PubChem CID | 12283436 | PubChem[1] |

| Molecular Formula | C₁₁H₉ClN₂O₂ | PubChem[1] |

| Molecular Weight | 236.65 g/mol | PubChem[1] |

| InChIKey | YGTZHKWLTOJGOI-UHFFFAOYSA-N | PubChem[1] |

Part 2: Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile is paramount for handling and utilizing this reagent effectively in a laboratory setting.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid (presumed) | |

| XLogP3 | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Safety and Handling:

This compound is classified with the following GHS hazard statements[1]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Part 3: Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved through a well-established cyclocondensation reaction, followed by chlorination.

Overall Synthetic Workflow

Sources

Navigating the Solubility Landscape of Ethyl 3-chloroquinoxaline-2-carboxylate: A Technical Guide for Drug Development Professionals

Abstract: Ethyl 3-chloroquinoxaline-2-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its journey from a laboratory reagent to a component of a viable drug candidate is critically dependent on a fundamental physicochemical property: solubility. Poor solubility in organic solvents can create significant hurdles in synthesis, purification, formulation, and ultimately, bioavailability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in organic solvents. While specific quantitative solubility data for this compound is not widely published, this guide equips the reader with the theoretical knowledge and practical methodologies to navigate its solubility landscape effectively.

The Crucial Role of Solubility in the Drug Development Cascade

In the realm of drug discovery and development, the solubility of a chemical entity is a pivotal parameter that influences every stage of the process. For a synthetic intermediate like this compound, its solubility in organic solvents directly impacts:

-

Reaction Kinetics and Yield: Homogeneous reaction mixtures, achieved through complete dissolution of reactants, generally lead to faster reaction rates and higher yields.

-

Purification Efficiency: Techniques such as crystallization and chromatography are highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.

-

Formulation Feasibility: For preclinical studies and eventual drug product formulation, the ability to dissolve the active pharmaceutical ingredient (API) or its precursors in appropriate solvents is essential.

Low solubility can result in challenges such as unpredictable in vitro assay results and poor bioavailability in later stages, escalating development costs and timelines.[1][2][3] Therefore, a thorough understanding and characterization of the solubility profile of key intermediates is not merely a perfunctory exercise but a critical risk mitigation strategy.

Deconstructing the Molecule: Theoretical Factors Governing Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" serves as a foundational concept, where substances with similar intermolecular forces are more likely to be miscible.

Molecular Structure Analysis:

-

Quinoxaline Core: The bicyclic aromatic quinoxaline core is relatively non-polar and rigid. This planarity can contribute to strong crystal lattice forces, which must be overcome by the solvent for dissolution to occur.

-

Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 3-position influences the electron distribution of the aromatic system, contributing to dipole-dipole interactions.

-

Ethyl Carboxylate Group: The ester functional group introduces polarity and the potential for hydrogen bonding with appropriate solvents. The ethyl group, however, adds a degree of lipophilicity.

The overall molecule possesses a balance of polar and non-polar characteristics, suggesting that it will exhibit moderate solubility in a range of organic solvents. Solvents that can effectively engage in dipole-dipole interactions and potentially accept hydrogen bonds are likely to be good candidates for dissolving this compound.

Hansen Solubility Parameters (HSP): A Predictive Framework

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters.[4][5] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Quantitative Solubility Data: An Estimation Based on Structural Analogs

As previously mentioned, specific, publicly available quantitative solubility data for this compound is scarce. However, by examining the solubility of structurally related quinoxaline derivatives, we can make informed estimations. Quinoxaline itself is reported to be soluble in water, and derivatives are often soluble in common organic solvents.[6] Given the presence of the ethyl ester and chloro groups, it is anticipated that the compound will exhibit good solubility in moderately polar to polar aprotic solvents.

For research purposes, it is imperative to determine this data experimentally. The following table provides a template for recording experimentally determined solubility data for this compound in a selection of common organic solvents at a specified temperature (e.g., 25 °C).

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Hexane | 1.88 | Very Low | |

| Toluene | 2.38 | Low to Moderate | |

| Dichloromethane | 8.93 | Moderate to High | |

| Ethyl Acetate | 6.02 | Moderate to High | |

| Acetone | 20.7 | High | |

| Ethanol | 24.5 | Moderate | |

| Methanol | 32.7 | Moderate | |

| N,N-Dimethylformamide (DMF) | 36.7 | High | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very High |

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic solubility of a solid in a liquid is the equilibrium shake-flask method .[1][7] This method ensures that a true equilibrium is reached between the dissolved and undissolved solute.

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be established. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow:

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume (e.g., 5 mL) of each test solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: Remove the vials from the shaker and allow them to stand at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials or filter the supernatant through a syringe filter.

-

Quantification:

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, prepare a calibration curve of known concentrations of the compound in the solvent of interest. Dilute the saturated supernatant to fall within the linear range of the calibration curve and measure its absorbance. Calculate the concentration from the calibration curve.[8][9]

-

HPLC: Develop a suitable HPLC method (column, mobile phase, and detection wavelength) for the compound. Prepare a calibration curve with standards of known concentrations. Inject a diluted aliquot of the saturated supernatant and determine the concentration from the calibration curve.

-

Self-Validating System:

-

Visual Confirmation: At the start of the experiment, ensure there is a visible excess of the solid compound.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

-

Calibration Curve Linearity: The analytical method used for quantification must be validated with a linear calibration curve (R² > 0.99).

Data Interpretation and Troubleshooting

The experimentally determined solubility values will provide a clear rank-ordering of the suitability of different organic solvents for this compound.

Logical Relationship of Factors Influencing Solubility:

Caption: Interplay of Factors Determining Solubility.

Potential Challenges and Solutions:

-

Low Solubility: If the compound exhibits very low solubility in all tested solvents, consider using a co-solvent system or exploring derivatization strategies to improve solubility.

-

Supersaturation: Rapid changes in temperature can lead to the formation of supersaturated solutions, which are not in thermodynamic equilibrium. Allowing sufficient time for equilibration is crucial.

-

Compound Instability: In some cases, the solute may degrade in certain solvents over the equilibration period. It is advisable to assess the stability of the compound in the chosen solvents, for example, by analyzing the sample at the beginning and end of the experiment for the appearance of degradation products via HPLC.

Safety and Handling Considerations

This compound is a chemical reagent and should be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) before use. General handling guidelines include:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

References

-

ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Solubility of Things. (n.d.). Spectroscopic Techniques. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

ResearchGate. (2025). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Retrieved from [Link]

-

TURI. (n.d.). DOSS. Retrieved from [Link]

-

SpringerLink. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters (δ D , δ P and δ H , [MPa 1/2 ])[10] and.... Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

ACS Figshare. (2018). Solubility Correlations of Common Organic Solvents. Retrieved from [Link]

-

Organic Chemistry Resources. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The use of quinoxaline-2-carboxylic acid and its derivatives as analytical reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts.... Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]

-

ResearchGate. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. Retrieved from [Link]

-

Physical Chemistry Research. (2023). Regular Article. Retrieved from [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. This compound | C11H9ClN2O2 | CID 12283436 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 3-chloroquinoxaline-2-carboxylate: A Strategic Building Block for Heterocyclic Compound Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold and the Strategic Importance of Ethyl 3-chloroquinoxaline-2-carboxylate

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The inherent electronic properties of the pyrazine ring, coupled with the diverse substitution patterns possible on the benzene moiety, allow for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

Within the vast library of quinoxaline-based synthons, this compound stands out as a particularly versatile and powerful heterocyclic building block. Its strategic arrangement of functional groups—an electrophilic C3 position activated by the chloro leaving group, and an ester at the C2 position that can be further modified—provides a dual handle for molecular elaboration. This guide offers a comprehensive overview of the synthesis, reactivity, and application of this compound, providing field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₂O₂ | PubChem[2] |

| Molecular Weight | 236.65 g/mol | PubChem[2] |

| CAS Number | 49679-45-0 | PubChem[2] |

| Appearance | Off-white to yellow solid | Supplier Data |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) | General Knowledge |

Synthesis of the Core Building Block: A Validated Two-Step Approach

The most reliable and scalable synthesis of this compound involves a two-step sequence: a condensation reaction to form the quinoxalinone core, followed by a chlorination step. This approach ensures high yields and purity of the final product.

Sources

The Genesis and Evolution of Quinoxaline-2-Carboxylate Esters: A Synthetic and Application-Focused Guide

Abstract

The quinoxaline scaffold, a privileged heterocyclic motif, has captivated the attention of chemists and pharmacologists for over a century. Among its myriad derivatives, quinoxaline-2-carboxylate esters have emerged as a cornerstone in the development of a diverse array of functional molecules, from potent therapeutic agents to advanced organic materials. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of quinoxaline-2-carboxylate esters. We will traverse the classical foundations laid by early pioneers to the sophisticated, modern catalytic systems that now dominate the synthetic landscape. Mechanistic insights will be interwoven with practical, field-proven experimental protocols, offering researchers a comprehensive understanding of not just the "how," but also the "why" behind these synthetic strategies. Furthermore, this guide will illuminate the expanding applications of these esters, showcasing their significant impact in medicinal chemistry and materials science.

Historical Perspective: From Quinoxaline's Dawn to the Rise of its Carboxylate Esters

The story of quinoxaline-2-carboxylate esters is intrinsically linked to the initial discovery of the parent quinoxaline ring system. In 1884, O. Hinsberg and, independently, W. Körner, reported the first synthesis of a quinoxaline derivative.[1][2] Their seminal work described the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, a reaction now famously known as the Hinsberg quinoxaline synthesis.[1][2] This robust and straightforward method laid the groundwork for the exploration of a vast chemical space of quinoxaline derivatives.

While the original publications by Hinsberg and Körner focused on the reaction with simple dicarbonyl compounds, the versatility of the reaction soon led to the use of α-ketoesters and derivatives of oxalic acid, giving rise to the first quinoxaline-2-carboxylate esters. These early synthetic endeavors were driven by the burgeoning interest in heterocyclic chemistry and the desire to create novel dye molecules and compounds with potential biological activity. Although a singular "discovery" paper for the ester subclass is not prominently cited, their synthesis is a direct and early extension of the foundational Hinsberg reaction.

A significant leap in the chemistry of a specific class of these esters came much later with the development of the Beirut Reaction by Haddadin and Issidorides in 1965. This reaction, involving the cycloaddition of a benzofuroxan with a compound containing an active methylene group (such as a β-ketoester), provided a direct route to quinoxaline-1,4-dioxide derivatives, many of which bear a carboxylate ester at the 2-position.[3][4] This discovery opened a new chapter in the exploration of quinoxaline chemistry, leading to the development of numerous bioactive compounds.

Synthetic Methodologies: A Journey from Classical to Contemporary

The synthesis of quinoxaline-2-carboxylate esters has evolved significantly from the early, often harsh, reaction conditions to the mild, efficient, and environmentally benign methods employed today. This section will detail the key synthetic strategies, providing a comparative analysis to guide the modern researcher.

The Classical Approach: The Hinsberg Condensation with α-Ketoesters and Oxalic Acid Derivatives

The Hinsberg condensation remains a cornerstone for the synthesis of quinoxaline-2-carboxylate esters. The reaction involves the cyclocondensation of an o-phenylenediamine with an α-ketoester (e.g., ethyl pyruvate) or a derivative of oxalic acid (e.g., diethyl oxalate).

The general mechanism proceeds through an initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoxaline ring.

Diagram 1: General Mechanism of the Hinsberg Synthesis of Quinoxaline-2-Carboxylate Esters

Caption: The Hinsberg condensation mechanism for quinoxaline-2-carboxylate esters.

The Beirut Reaction: A Gateway to Quinoxaline-1,4-Dioxides

For the synthesis of quinoxaline-2-carboxylate 1,4-dioxides, the Beirut reaction is the method of choice. This reaction utilizes a benzofuroxan and a β-ketoester in the presence of a base. The reaction is believed to proceed via nucleophilic attack of the enolate of the β-ketoester on the benzofuroxan ring, followed by cyclization and rearrangement to yield the quinoxaline-1,4-dioxide product. This method has been instrumental in the synthesis of numerous antimycobacterial and anticancer agents.[5][6]

Diagram 2: The Beirut Reaction for Quinoxaline-2-carboxylate 1,4-Dioxides

Caption: The Beirut reaction for the synthesis of quinoxaline-2-carboxylate 1,4-dioxides.

Modern Catalytic and One-Pot Methodologies

In recent years, a plethora of modern synthetic methods have been developed to improve the efficiency, scope, and environmental footprint of quinoxaline-2-carboxylate ester synthesis. These include:

-

Catalytic Methods: A wide range of catalysts have been employed to promote the Hinsberg condensation under milder conditions. These include Lewis acids (e.g., Zn(OTf)₂), solid acid catalysts (e.g., TiO₂-Pr-SO₃H), and organocatalysts.[2] These catalysts facilitate the reaction by activating the carbonyl group towards nucleophilic attack, often leading to higher yields and shorter reaction times.

-

One-Pot Tandem Reactions: To streamline the synthetic process, one-pot procedures have been developed. A notable example involves the reaction of an o-phenylenediamine with a β-ketoester in the presence of iodine and an oxidant like DMSO.[7] In this tandem reaction, the β-ketoester is oxidized in situ to the corresponding 1,2-dicarbonyl compound, which then undergoes condensation with the diamine.

-

Copper-Catalyzed Synthesis: An environmentally benign approach involves the copper-catalyzed reaction of o-phenylenediamines with terminal alkynes bearing a carboxylate group. This method offers high yields and the potential for catalyst recycling.[7]

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

| Classical Hinsberg Condensation | o-Phenylenediamine, α-Ketoester | Acid or base catalyst | Reflux | 70-95 | Well-established, readily available starting materials | Often requires harsh conditions, long reaction times |

| Beirut Reaction | Benzofuroxan, β-Ketoester | Base (e.g., Triethylamine) | Room temperature | 60-85 | Direct route to 1,4-dioxides, mild conditions | Limited to 1,4-dioxide derivatives |

| Catalytic Hinsberg Condensation | o-Phenylenediamine, α-Ketoester | Lewis acids, solid acids, organocatalysts | Room temperature to reflux | 85-98 | Milder conditions, higher yields, shorter reaction times | Catalyst cost and removal can be a concern |

| One-Pot Tandem Reaction | o-Phenylenediamine, β-Ketoester | Iodine, DMSO (oxidant) | Room temperature | 80-90 | One-pot procedure, mild conditions | Use of stoichiometric oxidant |

| Copper-Catalyzed Synthesis | o-Phenylenediamine, Terminal Alkyne with Carboxylate | Copper-Alumina (Cu-Al) | 60 °C | ~95 | High yields, recyclable catalyst, environmentally friendly | Requires specialized starting materials (alkynes) |

Applications in Drug Discovery and Materials Science

Quinoxaline-2-carboxylate esters and their derivatives are of significant interest due to their wide range of biological activities and their utility as building blocks in functional materials.

Medicinal Chemistry

-

Anticancer Agents: Numerous quinoxaline-2-carboxylate ester derivatives have been investigated as potential anticancer agents. They have been shown to act as inhibitors of various kinases and other enzymes involved in cancer cell proliferation.[6]

-

Antimicrobial Agents: The quinoxaline-2-carboxylate 1,4-dioxide scaffold has proven to be a particularly fruitful area for the discovery of new antimicrobial agents. These compounds have demonstrated potent activity against a range of bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis.[5]

-

Antiviral and Other Therapeutic Areas: The versatile quinoxaline-2-carboxylate core has been explored for a multitude of other therapeutic applications, including as antiviral agents, anti-inflammatory agents, and neuroprotective agents.

Materials Science

-

Organic Electronics: Quinoxaline-based molecules, including those with carboxylate ester functionalities, are being investigated for their potential use in organic electronics. Their electron-deficient nature makes them suitable as n-type semiconductors in organic field-effect transistors (OFETs) and as electron-accepting units in conjugated polymers for organic solar cells.[8][9]

Detailed Experimental Protocols

Protocol 1: Classical Synthesis of Ethyl 3-methylquinoxaline-2-carboxylate via Hinsberg Condensation

Materials:

-

o-Phenylenediamine (1.08 g, 10 mmol)

-

Ethyl pyruvate (1.16 g, 10 mmol)

-

Ethanol (20 mL)

-

Glacial acetic acid (2-3 drops)

Procedure:

-

In a 50 mL round-bottom flask, dissolve o-phenylenediamine in ethanol.

-

Add ethyl pyruvate to the solution, followed by the catalytic amount of glacial acetic acid.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from ethanol to afford the pure ethyl 3-methylquinoxaline-2-carboxylate.

-

Expected Yield: 85-95%.

Protocol 2: Synthesis of Ethyl 3-methylquinoxaline-2-carboxylate 1,4-Dioxide via the Beirut Reaction

Materials:

-

Benzofuroxan (1.36 g, 10 mmol)

-

Ethyl acetoacetate (1.30 g, 10 mmol)

-

Triethylamine (1.5 mL, 11 mmol)

-

Ethanol (25 mL)

Procedure:

-

In a 100 mL Erlenmeyer flask, dissolve benzofuroxan and ethyl acetoacetate in ethanol.

-

Cool the mixture in an ice bath and add triethylamine dropwise with stirring.

-

Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

-

The product will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash with cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

-

Expected Yield: 70-85%.

Conclusion

From their origins in the foundational work of Hinsberg, quinoxaline-2-carboxylate esters have evolved into a versatile and highly valuable class of heterocyclic compounds. The development of a diverse array of synthetic methodologies, from classical condensations to modern catalytic and one-pot procedures, has made these molecules readily accessible to researchers. Their broad spectrum of applications, particularly in the realms of medicinal chemistry and materials science, underscores their continued importance. As our understanding of their structure-activity relationships deepens and synthetic methods become even more sophisticated, the future of quinoxaline-2-carboxylate esters promises further exciting discoveries and innovations.

References

-

Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds - SBQ. (n.d.). Retrieved from [Link]

-

Methods of Preparation of Quinoxalines - Encyclopedia.pub. (2023, November 23). Retrieved from [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023, November 14). Retrieved from [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved from [Link]

-

Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). Retrieved from [Link]

-

Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents - PubMed. (2005, March 24). Retrieved from [Link]

-

One-pot and efficient protocol for synthesis of quinoxaline derivatives. (n.d.). Retrieved from [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central. (n.d.). Retrieved from [Link]

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat. (2023, January 5). Retrieved from [Link]

-

Quinoxaline synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (2023, January 1). Retrieved from [Link]

-

Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds - SBQ. (n.d.). Retrieved from [Link]

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. (2023, August 24). Retrieved from [Link]

-

Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters - PMC - NIH. (2009, September 2). Retrieved from [Link]

-

QUINOXALINES. (n.d.). Retrieved from [Link]

-

Synthesis of Quinoxalines - OUCI. (n.d.). Retrieved from [Link]

-

Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - MDPI. (2023, November 6). Retrieved from [Link]

-

Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer - Frontiers. (2022, February 10). Retrieved from [Link]

-

Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds - Semantic Scholar. (n.d.). Retrieved from [Link]

-

The Development of Quinoxaline-Based Electron Acceptors for High Performance Organic Solar Cells - PubMed. (2024, August). Retrieved from [Link]

-

Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - MDPI. (2022, January 27). Retrieved from [Link]

-

Proposed mechanism of the Beirut reaction. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

1 One-pot synthesis substituted quinoxalines from hydroxy ketones - ResearchGate. (n.d.). Retrieved from [Link]

-

Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - PMC - NIH. (2021, May 20). Retrieved from [Link]

-

Esters of Quinoxaline-7-Carboxylate 1,4-di-N-Oxide as Potential Inhibitors of Glycolytic Enzymes of Entamoeba histolytica: In silico Approach. (n.d.). Retrieved from [Link]

-

Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - OUCI. (n.d.). Retrieved from [Link]

-

Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature - KOPS. (2022, June 7). Retrieved from [Link]

-

Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation - ResearchGate. (n.d.). Retrieved from [Link]

-

Quinoxaline-2-carboxylic acid | C9H6N2O2 | CID 96695 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Quinoxaline-2-carbaldehyde | C9H6N2O | CID 594088 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide deriva- tives... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 4. [PDF] Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds | Semantic Scholar [semanticscholar.org]

- 5. Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer [frontiersin.org]

- 9. The Development of Quinoxaline-Based Electron Acceptors for High Performance Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for Ethyl 3-chloroquinoxaline-2-carboxylate: A Comprehensive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 3-chloroquinoxaline-2-carboxylate is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Its precise structural elucidation is paramount for understanding its reactivity, designing novel derivatives, and ensuring quality control in its applications. Spectroscopic analysis provides the foundational data for this characterization. However, a comprehensive and publicly accessible repository of the experimental spectroscopic data for this specific molecule is notably scarce in the reviewed scientific literature and chemical databases. This guide addresses this information gap by outlining the expected spectroscopic characteristics based on the known structure of this compound and by providing a detailed framework for its analysis, should the experimental data be acquired.

Introduction: The Significance of this compound

The quinoxaline scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The specific functionalization of the quinoxaline ring, as seen in this compound, offers a versatile platform for the synthesis of more complex molecules. The presence of a chloro group at the 3-position and an ethyl carboxylate at the 2-position provides reactive sites for further chemical modifications, making it a valuable building block for combinatorial chemistry and the development of new therapeutic agents.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development. It provides unambiguous confirmation of the molecular structure, ensures the purity of the synthesized compound, and offers insights into its electronic and conformational properties. This guide is intended to be a resource for researchers working with this compound, providing a detailed theoretical framework for the interpretation of its spectroscopic data.

Molecular Structure and Expected Spectroscopic Features

The molecular structure of this compound is presented below. Its molecular formula is C₁₁H₉ClN₂O₂, with a molecular weight of 236.65 g/mol [1].

Chemical Structure:

Based on this structure, we can predict the key features that would be observed in its 1H NMR, 13C NMR, Mass, and IR spectra.

Spectroscopic Analysis Workflow

The comprehensive spectroscopic analysis of this compound would follow a logical workflow to ensure accurate data acquisition and interpretation.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Detailed Spectroscopic Data (Hypothetical)

Disclaimer: The following data is a theoretical prediction based on the chemical structure of this compound and typical values for similar compounds. It is intended for illustrative purposes and should be replaced with experimental data once available.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoxaline ring and the protons of the ethyl ester group.

Table 1: Predicted 1H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 7.8 | m | 4H | Aromatic protons (H-5, H-6, H-7, H-8) |

| ~4.5 | q | 2H | -O-CH₂-CH₃ |

| ~1.4 | t | 3H | -O-CH₂-CH₃ |

Causality behind Predictions:

-

Aromatic Protons (δ 8.2 - 7.8): The protons on the benzene ring of the quinoxaline system are in a deshielded environment due to the aromatic ring current and the electron-withdrawing effect of the heterocyclic ring. They are expected to appear as a complex multiplet in this region.

-

Methylene Protons (δ ~4.5): The methylene protons of the ethyl group are adjacent to an electron-withdrawing oxygen atom, causing them to be deshielded and appear at a lower field. The signal would be a quartet due to coupling with the adjacent methyl group.

-

Methyl Protons (δ ~1.4): The methyl protons of the ethyl group are in a more shielded environment and would appear at a higher field. The signal would be a triplet due to coupling with the adjacent methylene group.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum would provide information on the carbon framework of the molecule.

Table 2: Predicted 13C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~145 - 125 | Aromatic & Heterocyclic Carbons |

| ~62 | -O-CH₂-CH₃ |

| ~14 | -O-CH₂-CH₃ |

Causality behind Predictions:

-

Carbonyl Carbon (δ ~165): The carbon of the ester carbonyl group is highly deshielded and typically appears in this region.

-

Aromatic and Heterocyclic Carbons (δ ~145 - 125): The eight carbons of the quinoxaline ring system would resonate in this range. The exact chemical shifts would be influenced by the substituents.

-

Methylene Carbon (δ ~62): The carbon of the methylene group is attached to an oxygen atom, leading to a downfield shift.

-

Methyl Carbon (δ ~14): The methyl carbon of the ethyl group is in a shielded environment and would appear at a high field.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 236/238 | [M]⁺/ [M+2]⁺ molecular ion peak |

| 208/210 | Loss of C₂H₄ |

| 191 | Loss of -OCH₂CH₃ |

| 163 | Loss of -COOCH₂CH₃ |

Causality behind Predictions:

-

Molecular Ion Peak (m/z 236/238): The presence of a chlorine atom would result in a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of neutral molecules from the ethyl ester group, such as ethylene (C₂H₄) or the ethoxy radical (-OCH₂CH₃).

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H stretch |

| ~2980-2850 | Aliphatic C-H stretch |

| ~1730 | C=O stretch (ester) |

| ~1600, 1500, 1450 | Aromatic C=C stretch |

| ~1250 | C-O stretch (ester) |

| ~800-700 | C-Cl stretch |

Causality behind Predictions:

-

C=O Stretch (~1730 cm⁻¹): A strong absorption band in this region is characteristic of the carbonyl group in an ester.

-

Aromatic C-H and C=C Stretches: These bands confirm the presence of the aromatic quinoxaline ring.

-

Aliphatic C-H Stretches: These bands correspond to the C-H bonds of the ethyl group.

-

C-O Stretch (~1250 cm⁻¹): This absorption is due to the stretching vibration of the C-O single bond in the ester.

-

C-Cl Stretch (~800-700 cm⁻¹): The presence of a carbon-chlorine bond would be indicated by an absorption in this region.

Experimental Protocols (General)

Should a researcher undertake the synthesis and characterization of this compound, the following general protocols would be applicable.

Synthesis: A common method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, a potential synthetic route involves the reaction of o-phenylenediamine with a suitable diethyl 2-chloro-3-oxosuccinate derivative.

Purification: The crude product would typically be purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Measurements:

-

NMR: Spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a standard deuterated solvent.

-

MS: Mass spectra would be obtained using either electron ionization (EI) or electrospray ionization (ESI) techniques.

-

IR: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film.

Conclusion and Future Outlook

References

Sources

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of Ethyl 3-chloroquinoxaline-2-carboxylate via Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

The quinoxaline core, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a "privileged scaffold," frequently appearing in compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The ability to strategically modify the quinoxaline ring is paramount for developing new therapeutic agents and exploring structure-activity relationships (SAR).

Ethyl 3-chloroquinoxaline-2-carboxylate is a highly valuable and versatile starting material for this purpose. The electron-deficient nature of the quinoxaline ring system, further activated by the presence of an electron-withdrawing ester group at the C2 position, makes the C3 position exceptionally susceptible to nucleophilic attack.[3][6] This guide provides a detailed exploration of the Nucleophilic Aromatic Substitution (SNAr) mechanism on this substrate and offers robust, field-proven protocols for its functionalization with various nucleophiles.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike typical nucleophilic substitutions (SN1/SN2), the SNAr reaction on an aromatic ring does not proceed via a backside attack or the formation of an unstable aryl cation.[7][8] Instead, it follows a well-defined two-step addition-elimination mechanism .

Pillar of Reactivity: The reaction is driven by the ability of the quinoxaline ring to accommodate the negative charge of the intermediate. The nitrogen atoms of the pyrazine ring and the ester group at C2 act as powerful electron-withdrawing groups. They delocalize the negative charge through resonance, stabilizing the key intermediate and lowering the activation energy for the reaction.[6][9][10] This stabilization is crucial for the reaction to proceed.

Step 1: Nucleophilic Addition (Rate-Determining Step) The reaction commences with the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bonded to the chlorine (the ipso-carbon). This step temporarily breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[7][11]

Step 2: Elimination and Re-aromatization In the second, faster step, the leaving group (chloride ion, Cl⁻) is expelled from the Meisenheimer complex. This restores the aromaticity of the quinoxaline ring system and yields the final substituted product.

Experimental Protocols: Synthesis of Diverse Quinoxaline Derivatives

The following protocols provide step-by-step methodologies for the synthesis of amine, thiol, and ether-linked quinoxaline derivatives. These protocols are designed to be robust and adaptable for a range of analogous nucleophiles.

General Experimental Workflow